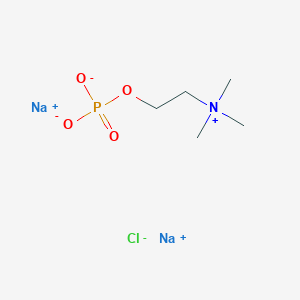
4-Hydroxy-2-octenal
Descripción general
Descripción
4-Hydroxy-2-octenal is an α,β-unsaturated hydroxyalkenal, a type of fatty aldehyde. It is a product of lipid peroxidation, which occurs when polyunsaturated fatty acids undergo oxidative degradation. This compound is of particular interest due to its reactivity with biomolecules and its potential toxicity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-Hydroxy-2-octenal can be synthesized through the oxidation of fatty acid methyl esters. For instance, heating methyl linoleate or methyl linolenate at 185°C for several hours can produce this compound . Another method involves the Wittig or Horner-Wadsworth-Emmons reaction between a phosphorane or phosphonate and glyoxal dimethyl acetal, followed by hydrolysis .
Industrial Production Methods: Industrial production of this compound typically involves large-scale lipid peroxidation processes. These processes are carefully controlled to optimize the yield and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions: 4-Hydroxy-2-octenal undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form more complex aldehydes and acids.
Reduction: It can be reduced to form corresponding alcohols.
Substitution: It can participate in Michael addition reactions with nucleophiles such as thiols and amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Michael addition reactions typically occur under mild conditions with nucleophiles like cysteine or lysine residues in proteins.
Major Products:
Oxidation: Produces more oxidized aldehydes and carboxylic acids.
Reduction: Yields corresponding alcohols.
Substitution: Forms adducts with biomolecules, which can alter their function and structure.
Aplicaciones Científicas De Investigación
4-Hydroxy-2-octenal has several applications in scientific research:
Chemistry: It is used as a model compound to study lipid peroxidation and its effects on biomolecules.
Biology: It is studied for its role in oxidative stress and its impact on cellular functions.
Industry: It is used in the study of food oxidation processes and the development of antioxidants.
Mecanismo De Acción
4-Hydroxy-2-octenal exerts its effects primarily through its reactivity with biomolecules. It can form adducts with proteins, nucleic acids, and other cellular components via Michael addition reactions and Schiff base formation. These modifications can alter the function and structure of the biomolecules, leading to various cellular effects. At low concentrations, it can promote cell proliferation and differentiation, while at higher concentrations, it can induce oxidative stress and cell death .
Comparación Con Compuestos Similares
- 4-Hydroxy-2-hexenal
- 4-Hydroxy-2-nonenal
- 4-Hydroxy-2-decenal
Comparison: 4-Hydroxy-2-octenal is unique due to its specific chain length and the position of the hydroxy and aldehyde groups. Compared to 4-Hydroxy-2-nonenal, which is more extensively studied, this compound has a shorter carbon chain, which may influence its reactivity and biological effects. All these compounds share the common feature of being products of lipid peroxidation and have similar reactivity with biomolecules .
Propiedades
IUPAC Name |
(E)-4-hydroxyoct-2-enal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-2-3-5-8(10)6-4-7-9/h4,6-8,10H,2-3,5H2,1H3/b6-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYWFGGNTBVBZAT-GQCTYLIASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C=CC=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(/C=C/C=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601018931 | |
| Record name | (2E)-4-Hydroxyoct-2-enal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601018931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55-88-9, 17449-15-9, 73529-62-1 | |
| Record name | (2E)-4-Hydroxy-2-octenal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55-88-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Octenal, 4-hydroxy-, (E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000055889 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Hydroxy-2-octenal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017449159 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octenal, 4-hydroxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073529621 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2E)-4-Hydroxyoct-2-enal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601018931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Phenol, 4-[2-(2-pyridinyloxy)propoxy]-](/img/structure/B106017.png)





![tricyclo[8.6.0.02,9]hexadecane](/img/structure/B106042.png)

